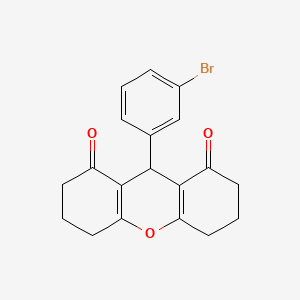
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
説明
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as BHQ or 9-Bromo-8-hydroxyquinoline, is an organic compound with a molecular formula of C19H19BrO3. BHQ is a heterocyclic compound that has been widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the coordination of the compound with zinc ions. The nitrogen and oxygen atoms in the this compound molecule act as ligands, forming a complex with the zinc ion. This coordination results in a change in the electronic structure of the compound, leading to the fluorescence emission.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo. The compound has been used in studies to investigate the role of zinc ions in cellular processes, such as apoptosis and gene expression. This compound has also been used in studies to investigate the role of zinc ions in neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high sensitivity and selectivity for zinc ions. The compound exhibits a strong fluorescence emission upon binding to zinc ions, allowing for the detection and quantification of zinc ions in biological samples. However, one limitation of using this compound is its potential interference with other metal ions, such as copper and iron. Careful experimental design and validation are necessary to ensure the specificity of this compound for zinc ions.
将来の方向性
There are several future directions for the use of 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research. One direction is the development of new biosensors for the detection of zinc ions in complex biological samples, such as blood and urine. Another direction is the investigation of the role of zinc ions in cellular processes, such as cell signaling and metabolism. Additionally, this compound could be used in the development of new therapeutics for neurological disorders, such as Alzheimer's disease, where zinc ions have been implicated in disease progression.
科学的研究の応用
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used in scientific research as a fluorescent probe for metal ions, particularly zinc ions. The compound exhibits strong fluorescence emission upon binding to zinc ions, making it a useful tool for detecting and quantifying zinc ions in biological samples. This compound has also been used in the development of biosensors for the detection of zinc ions in real-time.
特性
IUPAC Name |
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO3/c20-12-5-1-4-11(10-12)17-18-13(21)6-2-8-15(18)23-16-9-3-7-14(22)19(16)17/h1,4-5,10,17H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIDJIBQOLLCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359882 | |
| Record name | 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6074-75-5 | |
| Record name | 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555938.png)
![4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine](/img/structure/B3555944.png)
![1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3555952.png)

![N-(2-methoxyphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B3555973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-methyl-3-quinolinecarboxamide](/img/structure/B3555985.png)
![4'-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-4-biphenylcarbonitrile](/img/structure/B3555990.png)
![2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline](/img/structure/B3555997.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3556003.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3556011.png)
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3556022.png)
![5-bromo-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3556029.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-cyclopentylacetamide](/img/structure/B3556041.png)
![N-[3-amino-5-(3-pyridinyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3556042.png)